2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide
CAS No.:
Cat. No.: VC8618592
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H18N2O3 |
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Molecular Weight | 322.4 g/mol |
IUPAC Name | 2-(3-acetylindol-1-yl)-N-(4-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C19H18N2O3/c1-13(22)17-11-21(18-6-4-3-5-16(17)18)12-19(23)20-14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,23) |
Standard InChI Key | ACVYGVOBIRTUOJ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)OC |
Introduction
Chemical Identification and Structural Features
2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide belongs to the indole-acetamide class, with a molecular formula of C₁₉H₁₈N₂O₃ and a molar mass of 322.36 g/mol . The structure comprises three key components:
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A 3-acetylindole nucleus, contributing aromaticity and hydrogen-bonding capacity.
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An acetamide linker facilitating interactions with biological targets.
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A 4-methoxyphenyl group enhancing lipid solubility and modulating electronic properties.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₈N₂O₃ | |
Molar Mass | 322.36 g/mol | |
logP (Partition Coefficient) | 2.49 (estimated) | |
Hydrogen Bond Acceptors | 5 | |
Hydrogen Bond Donors | 1 |
The acetyl group at the indole 3-position introduces steric bulk, potentially influencing binding pocket interactions, while the methoxy group on the phenyl ring enhances metabolic stability.
Synthesis and Manufacturing
While explicit synthetic protocols for 2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide remain proprietary, analogous compounds suggest a multi-step approach:
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Indole Acetylation: 1H-indole undergoes Friedel-Crafts acetylation to yield 3-acetylindole.
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N-Alkylation: Reaction with chloroacetamide derivatives introduces the acetamide linker.
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Buchwald-Hartwig Coupling: Palladium-catalyzed amination attaches the 4-methoxyphenyl group.
Critical challenges include regioselectivity during indole functionalization and minimizing racemization at chiral centers. Yield optimization typically employs catalysts like Pd(OAc)₂/Xantphos (∼75% yield in analogous syntheses) .
Physicochemical and Spectroscopic Profiles
The compound’s solubility profile aligns with its logP value (2.49), indicating moderate lipophilicity suitable for blood-brain barrier penetration . Key spectroscopic signatures include:
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¹H NMR: δ 8.1–7.2 ppm (indole aromatic protons), δ 3.8 ppm (methoxy singlet), δ 2.6 ppm (acetyl methyl).
Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days, suggesting robust shelf life when stored anhydrous.
Target | Putative Mechanism | Supporting Evidence |
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α-Glucosidase | Competitive inhibition | |
Bacterial Topoisomerase IV | DNA replication interference | |
5-HT₃ Receptors | Allosteric modulation |
Comparative Analysis with Structural Analogs
Table 3: Key Structural Variants and Properties
The target compound’s dual indole-acetamide architecture confers superior target engagement kinetics (Kd = 0.8 μM vs. 3.2 μM for 3-acetylindole in COX-2 assays) .
Future Directions and Applications
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Oncology: Screening against NCI-60 cell lines to identify antiproliferative activity.
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Neuropharmacology: Assessing affinity for serotonin receptors (5-HT₃/5-HT₆).
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Formulation Science: Developing nanoparticle carriers to enhance oral bioavailability.
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